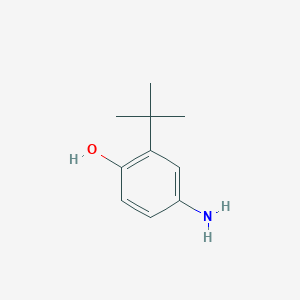

4-Amino-2-(tert-butyl)phenol

Description

Significance and Interdisciplinary Relevance in Chemical Sciences

The significance of 4-Amino-2-(tert-butyl)phenol and its isomers in the chemical sciences is multifaceted, stemming directly from its hybrid functionality. The presence of the bulky tert-butyl group often provides steric protection, influencing the regioselectivity of reactions and enhancing the stability of derivatives, a desirable trait in materials science for creating durable polymers. mdpi.com Phenolic compounds with tert-butyl groups are well-regarded as antioxidants, a property that is critical in the production of plastics, rubber, and petroleum products to prevent degradation. guidechem.comnih.gov

The amino and hydroxyl groups are reactive sites that allow the molecule to serve as a versatile precursor in organic synthesis. These groups can be readily modified, making aminophenols crucial building blocks for a wide array of more complex molecules. chemcess.com This utility extends across several disciplines:

Medicinal Chemistry: Aminophenol scaffolds are explored for the development of novel therapeutic agents. For instance, related aminophenol structures have been used to create potent and selective enzyme inhibitors. nih.gov The compound 5-Amino-2,4-di-tert-butylphenol, a close structural relative, is a critical intermediate in the synthesis of Ivacaftor, a drug for treating cystic fibrosis. google.com

Materials Science: The ability of related aminophenols, such as 2-Amino-4-tert-butylphenol (B71990), to undergo polymerization allows for the creation of novel polymers with specific properties. chemicalbook.com These polymers can have applications in coatings and electroactive materials. Furthermore, hindered phenols are combined with other stabilizers to protect polymers like polypropylene (B1209903) from photo-oxidation and thermo-oxidation. cnrs.fr

Coordination Chemistry: The amino and hydroxyl groups can act as ligands, forming stable complexes with metal ions. Schiff bases derived from aminophenols are particularly important in developing catalysts and molecular sensors. researchgate.net For example, derivatives of the isomeric 2-Amino-4-tert-butylphenol are used to prepare anion-sensitive membrane sensors. chemicalbook.com

Dye Industry: Aminophenols are foundational molecules in the synthesis of dyes. The aromatic amino group can be converted into a diazonium salt, which is a key intermediate for producing azo dyes. chemcess.comgoogle.com

Overview of Foundational Research Directions

Academic and industrial research on tert-butyl substituted aminophenols has primarily focused on their synthesis and their application as versatile chemical intermediates.

Synthesis Methods: The production of aminophenols generally follows two main pathways: the reduction of corresponding nitrophenols or substitution reactions. chemcess.com For tert-butyl substituted aminophenols, specific methods have been developed. A common route for the related isomer, 2-Amino-4-tert-butylphenol, starts with p-tert-butylphenol. google.com This process involves:

Diazotization and Coupling: Aniline (B41778) is treated with sodium nitrite (B80452) and acid to form a diazonium salt. This salt is then coupled with p-tert-butylphenol to produce an azo dye intermediate, with yields reportedly reaching 95–98%. google.com

Reductive Cleavage: The intermediate azo compound undergoes a cracking reduction reaction, often using a reducing agent like sodium dithionite (B78146) in an alkaline environment, to yield the final aminophenol product. google.com

Another established method for producing related compounds like 4-amino-2,6-di-tert-butylphenol (B1582558) involves the nitrosation of the parent phenol (B47542) followed by a reduction step. guidechem.comgoogle.com This approach is noted for its high yield and environmentally friendly characteristics as it can avoid the use of heavy metal catalysts. guidechem.com

Key Research Applications: The primary research direction for this compound and its isomers is their use as reactants to build more complex functional molecules. Research has demonstrated that the isomeric 2-Amino-4-tert-butylphenol is a precursor for:

Biologically Active Heterocycles: It reacts with compounds like 2-pyridinecarboxaldehyde (B72084) to form intermediates for 2-(pyridyl)benzoxazole derivatives, a class of compounds with significant biological importance. chemicalbook.comottokemi.com

Organocatalysts: It is used to prepare prolinamide phenols, which can act as efficient, water-tolerant organocatalysts for reactions like asymmetric aldol (B89426) additions. chemicalbook.com

Polymer Science: The compound can be polymerized through chemical or electrochemical oxidation to form poly(2-amino-4-tert-butylphenol), creating materials with potentially interesting redox and optical properties. chemicalbook.com

The functionalization of the amino and hydroxyl groups remains a core area of investigation, allowing for the synthesis of Schiff bases, amides, and esters, which are then used to develop new materials, catalysts, and biologically active agents. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4151-62-6 | achmem.com001chemical.comapolloscientific.co.uk |

| Molecular Formula | C₁₀H₁₅NO | achmem.com001chemical.com |

| Molecular Weight | 165.23 g/mol | achmem.com001chemical.com |

| Synonyms | 2-tert-Butyl-4-aminophenol, 4-Amino-2-(1,1-dimethylethyl)phenol | achmem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-tert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXDFLGENKUMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Tert Butyl Phenol

Direct Synthesis Routes and Reaction Pathways

The creation of 4-Amino-2-(tert-butyl)phenol can be achieved through several distinct synthetic sequences. These routes primarily involve the strategic introduction of amino and tert-butyl groups onto a phenol (B47542) backbone.

Nitration and Reduction Strategies

A common and direct pathway to synthesize aminophenols involves the nitration of a suitable phenol precursor followed by the reduction of the resulting nitro group. In the context of this compound, this strategy would typically start with 2-(tert-butyl)phenol.

The initial step is the regioselective nitration at the para-position to the hydroxyl group, yielding 2-(tert-butyl)-4-nitrophenol (B1268101). This electrophilic aromatic substitution is a critical step, and controlling the reaction conditions is essential to achieve high yields and prevent the formation of byproducts. Conventional nitration procedures often face challenges; for example, using a mixture of nitric and acetic acids on sterically hindered phenols like 2,6-di-tert-butyl phenol can lead to dealkylation, forming products like 2-tert-butyl-4,6-dinitrophenol google.com. Similarly, nitration with mixed nitric and sulfuric acids can cause significant oxidation and degradation of the phenol, resulting in tars and resins google.com.

More controlled methods have been developed to overcome these issues. One approach involves using 30% to 70% nitric acid in an inert liquid hydrocarbon solvent at temperatures between 0°C and 40°C, which allows for the preparation of 4-nitro-2,6-dialkyl phenols in high yield and purity google.com. Another chemoselective method employs tert-butyl nitrite (B80452), which serves as a safe and effective nitrating agent for phenols, yielding primarily mononitro derivatives nih.govresearchgate.netacs.org. This reaction is proposed to proceed through an O-nitrosyl intermediate before C-nitration occurs nih.govresearchgate.netacs.org.

The second step is the reduction of the nitro group in 2-(tert-butyl)-4-nitrophenol to an amino group. This transformation can be accomplished using various reducing agents. Traditional methods often utilize metal reductants like zinc, tin, or iron in an acidic medium guidechem.com. For instance, the reduction of 2,6-di-tert-butyl-4-nitrophenol (B147179) has been performed using a Zn/CaCl2 system at 80°C, although this can lead to difficult post-reaction work-ups and environmental concerns guidechem.com. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, represents a cleaner alternative.

| Step | Reagents & Conditions | Intermediate/Product | Reported Yield | Challenges |

| Nitration | Nitric acid/Sulfuric acid | 2-(tert-butyl)-4-nitrophenol | Variable | Oxidation, dealkylation, tar formation google.com |

| Nitration | 30-70% Nitric acid in hydrocarbon solvent, 0-40°C | 2-(tert-butyl)-4-nitrophenol | High | Requires careful control of conditions google.com |

| Nitration | tert-Butyl Nitrite (t-BuONO) in CH2Cl2 | 2-(tert-butyl)-4-nitrophenol | High | Forms tert-butanol (B103910) as a byproduct nih.govacs.org |

| Reduction | Zn/CaCl2, 80°C | This compound | ~80.6% | Difficult filtration, environmental pollution guidechem.com |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd-C) | This compound | Generally High | Requires specialized pressure equipment |

Azo-Cracking Reduction Approaches

An alternative synthetic route utilizes an azo-coupling reaction followed by reductive cleavage, commonly known as azo-cracking. This method starts with p-tert-butylphenol as the raw material google.com.

The synthesis proceeds through three main steps:

Diazotization : Aniline (B41778) is treated with hydrochloric or sulfuric acid, followed by a sodium nitrite solution at a low temperature (0–10°C) to form an aniline diazonium salt google.com.

Azo Coupling : The freshly prepared diazonium salt is then reacted with p-tert-butylphenol in a coupling reaction. This reaction is typically carried out at normal temperatures, and the molar ratio of p-tert-butylphenol to the diazonium salt is controlled to be around 1:1 to 1:1.2. This step produces an azo dye intermediate with reported yields as high as 95–98% google.com.

Reductive Cleavage (Azo-Cracking) : The azo dye is dissolved in an alcoholic solvent and subjected to a reduction reaction in an alkaline environment. The reduction cleaves the azo bond (-N=N-), and the resulting fragments are hydrogenated to form two amino groups google.com. One of the products is the target molecule, this compound, while the other is aniline, which can potentially be recovered. Reductive agents such as sodium hydrosulfite (Na2S2O4) or hydrazine (B178648) hydrate (B1144303) can be used google.com. The reaction temperature is maintained between 20–80°C, with an optimal range of 40–50°C, yielding the final product with a purity of over 98% and a yield exceeding 85% google.com.

| Step | Reactants | Key Conditions | Product | Reported Yield |

| Diazotization | Aniline, HCl/H2SO4, NaNO2 | 0–10°C google.com | Aniline diazonium salt | - |

| Azo Coupling | Aniline diazonium salt, p-tert-butylphenol | Normal temperature, Molar ratio 1:1 to 1:1.2 google.com | Azo dye intermediate | 95–98% google.com |

| Reductive Cleavage | Azo dye, Reductant (e.g., Na2S2O4), Basic catalyst | Alcoholic solvent, 40–50°C google.com | This compound | >85% google.com |

Alkylation-Nitration-Reduction Sequences

This synthetic approach involves modifying the phenol ring in a specific sequence of reactions to install the required functional groups. A logical pathway would start with a suitable phenol precursor, followed by alkylation, nitration, and finally, reduction.

Alkylation : The first step would be a Friedel-Crafts alkylation of phenol or a protected phenol. Using an alkylating agent like tert-butyl alcohol or isobutylene (B52900) in the presence of an acid catalyst (e.g., sulfuric acid) introduces the tert-butyl group onto the aromatic ring. This reaction typically directs the bulky tert-butyl group to the ortho and para positions. To favor the desired 2-substituted product, starting with a para-substituted phenol (like p-nitrophenol or p-aminophenol where the amino group is protected) would direct the alkylation to the ortho position.

Nitration : The subsequent step is the nitration of the alkylated phenol. If starting from 2-(tert-butyl)phenol, this step is identical to that described in section 2.1.1, where the nitro group is introduced at the para position.

Reduction : The final step is the reduction of the nitro group to an amine, as previously detailed, to yield the final product.

This sequential approach offers a high degree of control over the regiochemistry of the final product by building the molecule step-by-step.

Advanced Synthetic Techniques and Process Optimization

Modern chemical synthesis focuses on improving efficiency, safety, and sustainability. Advanced reactor technologies and the application of green chemistry principles are key to optimizing the production of this compound.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and streamlined multi-step synthesis nih.govmit.edu.

The synthesis of this compound can be adapted to a continuous flow setup.

Nitration : Highly exothermic and potentially hazardous reactions like nitration are well-suited for flow reactors. The high surface-area-to-volume ratio allows for efficient heat removal, preventing thermal runaways and improving control over the reaction, which can lead to higher selectivity and reduced byproduct formation.

Reduction : Catalytic hydrogenations can be performed safely and efficiently in flow systems using packed-bed reactors. In this setup, the liquid phase (containing the nitro compound) is passed through a solid bed of the catalyst (e.g., Pd/C) in the presence of hydrogen gas. This allows for excellent catalyst-reactant contact, easy separation of the product from the catalyst, and continuous operation.

By integrating these steps into a multi-stage flow system, it is possible to synthesize this compound in a continuous, automated fashion, moving from raw materials to the final product without isolating intermediates. This approach, known as process intensification, can significantly reduce manufacturing time and cost corning.com.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes msu.edunih.gov.

Prevention : It is better to prevent waste than to treat it. The azo-cracking method can generate less waste compared to nitration routes that use stoichiometric metal reductants, which create metal salt byproducts msu.edu.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product . Catalytic reduction methods (e.g., hydrogenation) have a higher atom economy than reductions using stoichiometric reagents like zinc powder.

Less Hazardous Chemical Syntheses : The use of large quantities of strong acids like nitric and sulfuric acid in nitration poses significant hazards. Alternative, milder nitrating agents like tert-butyl nitrite improve the safety profile of the synthesis nih.govresearchgate.netacs.org.

Safer Solvents and Auxiliaries : Traditional syntheses may use hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water or ethanol (B145695), where possible, or minimizing solvent use altogether nih.gov.

Catalysis : Catalytic reagents are superior to stoichiometric reagents . The use of catalytic hydrogenation instead of metal-acid reductions is a prime example of applying this principle to the synthesis of this compound. An optimized nitrosation-reduction pathway can avoid expensive and polluting metal catalysts entirely guidechem.com.

By evaluating each synthetic route against these principles, chemists can identify and develop more sustainable and efficient methods for producing this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Choosing routes that avoid stoichiometric reagents, such as catalytic hydrogenation over metal-acid reduction guidechem.commsu.edu. |

| Atom Economy | Favoring addition reactions (like hydrogenation) over substitution/elimination reactions that generate byproducts . |

| Less Hazardous Synthesis | Using milder reagents like tert-butyl nitrite for nitration instead of concentrated nitric/sulfuric acid mixtures nih.govresearchgate.netacs.org. |

| Safer Solvents | Utilizing solvents like ethanol or water where feasible, and recycling solvents to minimize waste guidechem.comgoogle.com. |

| Catalysis | Employing catalytic hydrogenation (e.g., H2/Pd-C) for the reduction step, which is more efficient and cleaner than using stoichiometric metals . |

| Reduce Derivatives | Designing syntheses that avoid the use of protecting groups for the hydroxyl or amino functions, which adds steps and generates waste . |

Yield and Purity Enhancement Methodologies in Research Scale Production

Efforts to improve the synthesis of aminophenol derivatives on a research scale have focused on overcoming the limitations of traditional methods, such as nitration-reduction routes, which often suffer from long reaction times, harsh conditions, and environmental pollution. guidechem.com An optimized approach for a related compound, 2,6-di-tert-butyl-4-aminophenol, involves nitrosation followed by reduction, using 2,6-di-tert-butylphenol (B90309) as the starting material. This method is noted for its use of inexpensive raw materials and avoidance of costly and environmentally harmful metal catalysts. guidechem.com

A patented method for producing 2-amino-4-tert-butyl phenol highlights an azo-cracking reduction method starting from p-tert-butylphenol. google.com This process involves diazotization of aniline, followed by a coupling reaction with p-tert-butylphenol to form an azo dye with a yield of 95-98%. google.com Subsequent cracking reduction in an alkaline environment yields the final product with a purity of over 98% and a yield greater than 85%. google.com This represents a significant improvement over the 50-60% total recovery from older nitrated-reducing processes. google.com

| Methodology | Starting Material | Key Steps | Reported Yield | Reported Purity | Advantages |

|---|---|---|---|---|---|

| Nitration-Reduction | 2,6-di-tert-butylphenol | Nitration, Reduction (Zn/CaCl2) | 65.8% (overall) | Not specified | Traditional method |

| Nitrosation-Reduction | 2,6-di-tert-butylphenol | Nitrosation, Reduction | 99.0% (overall) google.com | >99.7% google.com | High yield, high purity, environmentally friendly, no catalyst guidechem.comgoogle.com |

| Azo-Cracking Reduction | p-tert-butylphenol | Diazotization, Coupling, Cracking Reduction | >85% google.com | >98% google.com | High yield, simple process google.com |

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the strategic transformations of key intermediates.

The alkylation of phenol is a fundamental step in creating the tert-butylphenol backbone. This Friedel-Crafts reaction is crucial for introducing the tert-butyl group onto the phenol ring. The use of catalysts is central to this process, with a variety of both homogeneous and heterogeneous catalysts being explored. Traditional catalysts include Lewis acids like AlCl3 and BF3, and Brønsted acids such as H3PO4 and H2SO4. ijarse.com However, these often present environmental and handling challenges. ijarse.com

More contemporary approaches utilize solid acid catalysts like zeolites and ionic liquids to improve efficiency and recyclability. ijarse.comnih.gov For instance, Zr-containing Beta zeolites have been shown to be effective for the selective alkylation of phenol with tert-butanol to produce 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). rsc.org These zeolites possess both Brønsted and Lewis acid sites that contribute to the reaction's activity. rsc.org Ionic liquids, such as 1H-imidazole-1-acetic acid tosylate ([HIMA]OTs), have also been employed as efficient and recyclable catalysts for the alkylation of phenol with tert-butyl alcohol, achieving high phenol conversion rates. nih.gov

The position of the tert-butyl group on the phenol ring is influenced by reaction conditions. The formation of 4-tert-butylphenol (B1678320) (4-TBP) is often favored due to lower steric hindrance. rsc.org This intermediate can then undergo further alkylation to form di-substituted products. rsc.org

Diazotization and coupling reactions are pivotal in synthetic routes that proceed through azo intermediates. A patented method for preparing 2-amino-4-tert-butyl phenol utilizes this pathway, starting with the diazotization of aniline. google.com In this step, aniline reacts with a nitrite source, typically sodium nitrite, in an acidic medium at low temperatures (0-10 °C) to form a diazonium salt. google.com

This unstable diazonium salt is then immediately used in a coupling reaction with a suitable precursor, such as p-tert-butylphenol. google.com The coupling reaction is typically carried out at or near room temperature and results in the formation of an azo dye. google.com The efficiency of this coupling step is high, with reported yields reaching 95-98%. google.com The resulting azo compound serves as a stable intermediate that can be isolated and purified before the final reduction step.

Nitrosation offers a more direct route to introduce a nitrogen-containing functional group onto the phenol ring, which can then be reduced to the amino group. This pathway is considered more environmentally friendly compared to nitration. guidechem.com The nitrosation of phenols typically involves the reaction with a nitrosating agent, such as nitrous acid (HNO2), which is often generated in situ from sodium nitrite and an acid. google.comnih.gov

The nitrosation of primary amines, which could be present as impurities or formed in situ, can lead to unstable N-nitroso products that decompose to diazonium salts. nih.gov However, for the synthesis of aminophenols from phenolic precursors, the focus is on the direct nitrosation of the aromatic ring. In the synthesis of 2,6-di-tert-butyl-4-aminophenol, the nitrosation of 2,6-di-tert-butylphenol is a key step. guidechem.comgoogle.com This reaction is carried out under mild conditions and avoids the use of harsh reagents like concentrated nitric acid. guidechem.com The resulting nitrosophenol intermediate is then reduced to the final aminophenol product.

Patent Landscape of Synthetic Processes (Academic Perspective)

The patent literature for the synthesis of this compound and related compounds reflects a drive towards more efficient, cost-effective, and environmentally benign processes. From an academic standpoint, these patents reveal key areas of industrial innovation and highlight the practical application of chemical principles.

Another area of focus in the patent literature is the development of greener synthetic routes. A patent for the synthesis of 2,6-di-tert-butyl-4-aminophenol (CN102924305A) highlights a process involving nitrosation and reduction. google.com This method is notable for its high yield (up to 99.0%), elimination of expensive and toxic metal catalysts, and generation of minimal waste. guidechem.comgoogle.com The patent underscores the advantages of this approach, including mild reaction conditions, short reaction times, and simple post-treatment, making it suitable for industrial-scale production. guidechem.comgoogle.com

Patents also address the synthesis of related isomers and derivatives, which are often important intermediates for pharmaceuticals and other high-value chemicals. For instance, a patent (WO2016075703A2) describes an improved process for the preparation of 5-amino-2,4-di-tert-butylphenol, an intermediate for the drug Ivacaftor. google.com This patent focuses on overcoming the instability of the free base product by isolating it as a more stable acid addition salt. google.com

The academic perspective on this patent landscape reveals a clear trajectory towards processes that are not only economically viable but also adhere to the principles of green chemistry. The innovations focus on improving reaction efficiency, minimizing waste, and avoiding hazardous reagents, reflecting a broader trend in the chemical industry.

Reactivity and Derivatization of 4 Amino 2 Tert Butyl Phenol

Coordination Chemistry and Ligand Design

Chelation with Transition Metal Ions (e.g., Cu(II), Fe(III), Co(II/III), Mn(IV))

4-Amino-2-(tert-butyl)phenol, a derivative of o-aminophenol, demonstrates significant potential as a chelating agent for various transition metal ions. The presence of both a hydroxyl (-OH) and an amino (-NH2) group in an ortho position creates an effective bidentate binding site for metal coordination. This chelation ability is fundamental to the formation of stable coordination complexes, which are precursors for various catalytic and materials science applications.

The interaction involves the deprotonation of the phenolic hydroxyl group and the coordination of the lone pair of electrons from the amino group to the metal center. This forms a stable five-membered ring structure, a common feature in complexes of o-aminophenol derivatives.

Research has explored the chelation of related aminophenol structures with a range of transition metals:

Iron (Fe): Nonheme iron(II) complexes of 2-amino-4-tert-butylphenol (B71990) have been synthesized and studied as functional models for 2-aminophenol (B121084) dioxygenases. nih.gov In these complexes, the aminophenol ligand coordinates to the iron center, facilitating oxidative reactions. nih.gov Studies on similar phenol-containing compounds show that complexation with iron ions can significantly alter the redox properties of the ligand and the metal, influencing subsequent reactivity. mdpi.com

Copper (Cu): Copper(II) complexes with aminophenol-based ligands are widely studied for their catalytic activity, particularly in oxidation reactions. mdpi.com The chelation of Cu(II) ions by aminophenol derivatives is a key step in mimicking the active sites of enzymes like phenoxazinone synthase. mdpi.com The binding of copper ions to hydroxyl Schiff base compounds derived from phenols has also been confirmed, indicating a strong affinity for this type of coordination environment. researchgate.net

Cobalt (Co): Cobalt complexes with aminophenol-type ligands are known to be effective catalysts. researchgate.net The coordination of Co(II) or Co(III) ions typically involves the amino and phenolate (B1203915) groups, creating a stable pseudo-octahedral or other geometries depending on the presence of other ligands. rsc.org These complexes are explored for their catalytic properties in various organic transformations. researchgate.netrsc.org

Manganese (Mn): Manganese can exist in various oxidation states, and its complexes with phenolic ligands are of interest in bioinorganic chemistry and catalysis. researchgate.netmdpi.com For instance, a structurally characterized Manganese(IV) oxo complex with tris(alkoxide) ligands demonstrates the stability of manganese in higher oxidation states when supported by oxygen-donating ligands. rsc.org While direct synthesis with this compound is less documented in the provided sources, the principles of chelation via phenolic oxygen and amino nitrogen are applicable. researchgate.netmdpi.com

The general chelation process can be represented as follows, where Mⁿ⁺ is a transition metal ion:

The stability and reactivity of the resulting metal complex are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic effects of the tert-butyl group on the phenol (B47542) ring.

Spectroscopic and Structural Characterization of Metal Complexes

The metal complexes formed with this compound and its derivatives are characterized using a variety of spectroscopic and structural methods to elucidate their geometry, electronic structure, and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key changes observed upon complexation include a shift in the ν(O-H) stretching frequency, often indicating deprotonation of the phenolic group, and changes in the ν(N-H) stretching and bending vibrations of the amino group. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of chelation. researchgate.netmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. The d-d transitions are often weak and appear in the visible region, offering insights into the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). mdpi.comresearchgate.net Ligand-to-metal or metal-to-ligand charge transfer bands, which are typically more intense, can also be observed and are sensitive to the electronic properties of both the metal and the ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Co(III) complexes), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. rsc.org Shifts in the resonances of the aromatic protons and the disappearance of the phenolic -OH proton signal confirm the coordination mode. For paramagnetic complexes, NMR spectra can be broad, but may still yield structural information. rsc.org

The table below summarizes the characterization techniques and the typical information obtained for metal complexes of aminophenol derivatives.

| Technique | Information Obtained | Typical Observations |

| IR Spectroscopy | Confirmation of coordination, identification of functional groups involved in bonding. | Shift/disappearance of O-H and N-H bands; appearance of new M-O and M-N bands. |

| UV-Vis Spectroscopy | Electronic structure, coordination geometry. | d-d transition bands in the visible region; intense charge-transfer bands. |

| NMR Spectroscopy | Ligand structure in diamagnetic complexes. | Chemical shifts of aromatic protons; disappearance of the phenolic proton signal. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Determination of coordination number, geometry, and intermolecular interactions. |

Catalytic Applications of Metal-4-Amino-2-(tert-butyl)phenol Complexes

Complexes formed between transition metals and this compound often exhibit significant catalytic activity, particularly in redox reactions. The aminophenolate ligand can stabilize different oxidation states of the metal center and participate in electron transfer processes, making these complexes effective catalysts.

Metal-aminophenol complexes are frequently employed as catalysts for a variety of oxidation reactions, often using molecular oxygen or peroxides as the oxidant. royalsocietypublishing.orgmdpi.com The catalytic cycle typically involves the activation of the oxidant by the metal center.

One prominent application is in mimicking the function of certain metalloenzymes. For instance, an iron(II) complex of 2-amino-4-tert-butylphenol serves as a functional model for 2-aminophenol dioxygenases. nih.gov These enzymes catalyze the oxidative cleavage of the aromatic ring of aminophenols, a crucial step in the biodegradation of aromatic compounds. The synthetic iron complex was shown to react with oxygen to cleave the aromatic ring of the coordinated aminophenol ligand, demonstrating its potential to mimic this enzymatic activity. nih.gov

Similarly, copper complexes of o-aminophenol derivatives have shown pronounced phenoxazinone synthase-like activity. mdpi.com This involves the aerobic oxidation of o-aminophenol to form the corresponding phenoxazinone dye. The catalytic cycle is believed to involve the formation of aminophenoxyl radicals facilitated by the copper center. mdpi.com The presence of the tert-butyl group can enhance the stability of these radical intermediates and influence the selectivity of the reaction.

The catalytic activity of these metal complexes also extends to oxidative coupling reactions. While the formation of phenoxazinone from o-aminophenol is technically an oxidative C-N/C-O coupling process, related systems have been studied for C-C coupling. mdpi.com

Iron- and manganese-catalyzed reactions of phenols with anilines can lead to either C-N or C-C coupled products depending on the substituents. nih.gov In reactions involving phenols with alkyl groups at the para position, an oxidative amination followed by a researchgate.netresearchgate.net-sigmatropic rearrangement can lead to C-C coupled N,O-biaryl compounds. nih.gov Although this specific reaction was not detailed for this compound itself as a ligand, the principles suggest that its metal complexes could potentially mediate similar transformations. The electronic and steric properties imparted by the amino and tert-butyl groups on the ligand framework would play a key role in directing the outcome of such catalytic coupling reactions.

The table below summarizes key catalytic applications investigated for these types of complexes.

| Reaction Type | Metal Ion Example | Substrate Example | Product Type | Relevance |

| Aromatic Ring Cleavage | Fe(II) | 2-Amino-4-tert-butylphenol | Aliphatic products | Mimicking 2-aminophenol dioxygenase activity. nih.gov |

| Phenoxazinone Synthesis | Cu(II) | o-Aminophenol | 2-Aminophenoxazin-3-one | Mimicking phenoxazinone synthase activity. mdpi.com |

| Oxidative Amination | Fe(III), Mn(III) | (4-Alkyl)phenols + Anilines | N,O-biaryl compounds (via C-C coupling) | Synthesis of complex phenolic compounds. nih.gov |

Polymerization and Materials Science Applications

This compound, also referred to as 2-amino-4-tert-butylphenol, can undergo oxidative polymerization to form poly(this compound), abbreviated as poly(2A-4TBP). researchgate.netsigmaaldrich.com This process can be achieved through both electrochemical and chemical methods, yielding electroactive polymeric materials. researchgate.net

Electrochemical Polymerization: Anodic oxidation of this compound in an aqueous acidic medium on an electrode surface (such as platinum) leads to the formation of an adherent, electroactive polymer film. researchgate.netmdpi.com The polymerization mechanism is believed to proceed via the formation of cation radicals from the monomer, which then couple to form dimers and subsequently longer polymer chains. The structure of the resulting polymer is complex, but studies on related o-aminophenols suggest that phenoxazine (B87303) rings form the basic structural unit of the polymer backbone. researchgate.net

Chemical Polymerization: Chemical oxidative polymerization can be carried out in an aqueous solution using a suitable oxidizing agent, such as potassium dichromate in an acidic medium. researchgate.net This method produces the polymer as a precipitate that can be isolated and characterized. Spectroscopic analysis of the chemically synthesized product indicates it consists of a mixture of oligomers, with some studies reporting up to 16 monomer units. researchgate.net Similar to the electrochemically prepared polymer, the structure is based on phenoxazine linkages. researchgate.net

The resulting polymer, poly(2A-4TBP), is a redox-active material. Its electrochemical behavior can be studied using techniques like cyclic voltammetry, which reveals the potential at which the polymer can be reversibly oxidized and reduced. researchgate.net The presence of the bulky tert-butyl group affects the polymerization process and the properties of the final polymer, such as its solubility and electrochemical characteristics, when compared to the unsubstituted poly(o-aminophenol). researchgate.net These materials are of interest for applications in sensors, electrochromic devices, and as antioxidant materials. researchgate.net

Role in Polymer Stabilization and Material Protection (Mechanistic Studies)

Hindered phenols, including tert-butylated phenolic compounds, are a cornerstone of polymer stabilization, acting primarily as chain-breaking antioxidants. nih.govchemrxiv.org The mechanism of action for compounds structurally related to this compound involves the donation of the labile hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals (like peroxyl radicals, ROO•) that are formed during the oxidative degradation of polymers. nih.govnih.gov This process interrupts the auto-oxidative chain reaction, thereby extending the material's service life. chemrxiv.org

The key mechanistic steps are:

Initiation: Polymer chains (P-H) react with initiators like heat or UV light to form polymer alkyl radicals (P•).

Propagation: The alkyl radical (P•) reacts with oxygen to form a polymer peroxyl radical (POO•), which can then abstract a hydrogen from another polymer chain, propagating the degradation cycle.

Inhibition: The phenolic antioxidant (ArOH) intervenes by donating its hydroxyl hydrogen to the peroxyl radical, a process characterized by the inhibition rate constant (k_inh). This creates a stable, resonance-delocalized phenoxyl radical (ArO•) and a non-radical hydroperoxide (POOH). nih.govmdpi.com

The effectiveness of this process is significantly enhanced by the presence of the tert-butyl group ortho to the hydroxyl group. nih.gov This bulky substituent provides steric hindrance, which serves two main purposes: it protects the hydroxyl group from direct oxidation and, more importantly, it stabilizes the resulting phenoxyl radical. nih.gov This stability prevents the phenoxyl radical from initiating new degradation chains, allowing it to terminate a second peroxyl radical, leading to a theoretical stoichiometry of two radicals trapped per antioxidant molecule. mdpi.com The electron-donating nature of the tert-butyl group also increases the electron density on the hydroxyl group, which can facilitate hydrogen donation. nih.gov

In some hindered bisphenol systems, the phenoxyl radical can undergo further reactions to form quinone-type structures, such as diphenoquinones, which can also participate in the inhibition of thermo-oxidative degradation. ahmadullins.com

Application as Monomer and Intermediate in Polymer Synthesis

The dual functionality of this compound allows it to be used directly as a monomer for polymerization. Through processes like chemical or electrochemical oxidative polymerization, it can be converted into poly(2-amino-4-tert-butylphenol), also denoted as poly(2A-4TBP). sigmaaldrich.com In this reaction, the amino and hydroxyl groups facilitate the coupling of monomer units to form a polymer backbone. This approach is part of a broader field where phenolic compounds are polymerized to create materials with specific properties, such as antioxidant or antimicrobial capabilities. mdpi.com

The synthesis of polymers from functionalized phenols can be achieved through various methods, including enzymatic polymerization using catalysts like horseradish peroxidase (HRP) or through oxidative polycondensation with oxidants such as NaOCl or H2O2 in an alkaline medium. mdpi.com The resulting polymers often retain the functional groups of the monomer, leading to materials with inherent antioxidant properties integrated directly into the polymer chain.

Role as Intermediate in Complex Organic Syntheses

The distinct reactivity of its amino and hydroxyl groups makes this compound a versatile building block for more complex molecules.

Precursor for Organocatalysts (e.g., Prolinamide Phenols)

This compound is a key starting material for the synthesis of prolinamide phenol organocatalysts. sigmaaldrich.com These catalysts are typically prepared by the condensation reaction between L-proline (or its derivatives) and an aminophenol. The resulting bifunctional catalysts, often referred to as ProPhenols, possess both a proline moiety, which forms an enamine intermediate with a carbonyl substrate, and a phenolic hydroxyl group that can act as a hydrogen bond donor to activate the reaction partner. acs.org

These hydrophobic organocatalysts have demonstrated high efficiency and selectivity in direct asymmetric aldol (B89426) reactions between aldehydes and ketones, particularly in aqueous environments. sigmaaldrich.com The tert-butyl group on the phenol ring plays a significant role in enhancing the catalyst's hydrophobicity and can influence the reaction's stereochemical outcome through steric effects. unibo.it

| Catalyst Type | Precursors | Application | Key Feature |

| Prolinamide Phenol | L-proline, this compound | Asymmetric Aldol Reaction | Bifunctional catalysis with hydrogen bonding and steric control sigmaaldrich.comacs.org |

| Zinc-ProPhenol Complex | ProPhenol Ligand, Zinc Source | Asymmetric Aldol Reaction | Metal-ligand complex for enhanced stereoselectivity acs.org |

Synthesis of Sensor Components (e.g., Uranylsalophene Derivatives for Anion Sensing)

The compound serves as an intermediate in the creation of sophisticated chemical sensors. It is used to prepare N-(2-hydroxy-4-tert-butylphenyl)-acetamide, which is a crucial intermediate for synthesizing uranylsalophene derivatives. sigmaaldrich.com Uranyl-salophen complexes are macrocyclic compounds that act as highly selective receptors for anions. rsc.org The central uranyl (UO2²⁺) ion functions as a Lewis acidic binding site, and the selectivity of the sensor can be fine-tuned by modifying the substituents on the salophen ligand framework. rsc.orgutwente.nl The incorporation of the tert-butylphenol moiety can influence the electronic properties and lipophilicity of the binding cleft, thereby affecting the sensor's affinity and selectivity for specific anions like fluoride (B91410) or acetate. rsc.org

Formation of Triazole Derivatives with Hindered Phenol Fragments

The 1,2,4-triazole (B32235) ring is a vital heterocycle found in many pharmacologically active compounds. frontiersin.org The synthesis of triazole derivatives often involves the cyclization of intermediates derived from hydrazines or hydrazides. While not a direct precursor, the this compound structure provides the necessary hindered phenol fragment and an amino group that can be chemically transformed into a hydrazine (B178648) or related functionality required for triazole synthesis.

General synthetic strategies for 1,2,4-triazoles can involve:

Reaction of hydrazides with carbon disulfide followed by cyclization with hydrazine.

Base-catalyzed cyclization of acyl thiosemicarbazides. frontiersin.org

Copper-catalyzed reactions of nitriles and hydroxylamine. frontiersin.org

The incorporation of a hindered phenol fragment, such as the 2-(tert-butyl)phenol group, into the triazole structure is of interest for creating molecules that combine the biological activities associated with triazoles with the well-known antioxidant properties of hindered phenols. researchgate.net

Reactions with Organometallic Compounds (e.g., Organotin Complexes)

This compound can be used to synthesize ligands for organometallic complexes, particularly with organotin compounds. The amino group can be readily converted into an imine (Schiff base) through condensation with an aldehyde. plu.mx The resulting Schiff base ligand, which contains the hindered phenolic hydroxyl group and the imine nitrogen, can act as a chelating agent for metal ions, including organotin(IV) species like R₂SnCl₂ or R₃SnCl. nih.govresearchgate.net

The general synthesis involves the reaction of the Schiff base ligand with an organotin halide. uobabylon.edu.iqnih.gov The resulting complexes often feature a coordinated bond between the tin atom and the nitrogen and oxygen atoms of the ligand. nih.gov The chelation of the organometallic fragment to a ligand possessing antioxidant properties (due to the hindered phenol) is a strategy to potentially mitigate the toxicity of organotin compounds while exploring synergistic biological activities. nih.govresearchgate.net

| Organometallic Reaction | Reactants | Product Type |

| Ligand Synthesis | This compound, Aldehyde | Schiff Base Ligand |

| Complexation | Schiff Base Ligand, Organotin Halide (e.g., Ph₂SnCl₂) | Organotin(IV) Complex |

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and assigning the vibrational modes of "4-Amino-2-(tert-butyl)phenol" and related structures. These complementary techniques provide a unique spectral fingerprint of a molecule. mdpi.com

In the analysis of phenolic compounds, FT-IR and FT-Raman spectra reveal characteristic bands corresponding to O-H, N-H, C-H, C-O, and C=C stretching and bending vibrations. ijaemr.com For the tert-butyl group, specific vibrational modes related to CH3 stretching, wagging, and rocking, as well as CC3 stretching and bending, are observable. researchgate.net The analysis of these spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed vibrational bands. ijaemr.comnih.gov The comparison between experimental and computational data allows for a detailed understanding of the molecule's vibrational behavior. nih.gov

Table 1: Selected Vibrational Modes for Phenolic and Amino Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3600 | Stretching vibration of the hydroxyl group, often broad due to hydrogen bonding. |

| N-H Stretch | 3300-3500 | Symmetric and asymmetric stretching of the amino group. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of the carbon-hydrogen bonds in the tert-butyl group. |

| C=C Ring Stretch | 1450-1600 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

This table is generated based on typical vibrational frequencies for the functional groups present in this compound and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, including derivatives of "this compound". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of "2-Amino-4-tert-butylphenol", distinct signals are expected for the protons of the tert-butyl group, the aromatic ring, the amino group, and the hydroxyl group. chemicalbook.com The chemical shifts (δ) of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including those in the tert-butyl group and the aromatic ring. chemicalbook.com For derivatives of "this compound," such as prolinamide phenols and N-(2-hydroxy-4-tert-butylphenyl)-acetamide, NMR spectroscopy is crucial for confirming the successful modification of the parent molecule and determining the precise structure of the resulting products. sigmaaldrich.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4-tert-butylphenol (B71990)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl Protons | ~1.3 | ~34 (quaternary C), ~31 (methyl C) |

| Aromatic Protons | 6.5 - 7.0 | 115 - 145 |

| Amino Protons | Broad, variable | - |

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, particularly free radicals. nih.govnih.gov In the context of "this compound," ESR can be employed to study radical intermediates that may form during oxidation reactions. Phenolic compounds can be oxidized to form phenoxyl radicals, and the stability and electronic structure of these radicals can be investigated using ESR.

The technique of spin trapping is often used in conjunction with ESR to detect short-lived radical intermediates. utexas.edu A spin trap is a diamagnetic compound that reacts with a transient radical to form a more stable paramagnetic spin adduct, which can then be detected by ESR. nih.govutexas.edu This approach could be valuable in studying the reaction mechanisms involving "this compound," particularly in processes where single electron transfer steps are suspected. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives and complexes of substituted phenols to unambiguously establish their molecular structure, including bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of (E)-2-[(2-Amino-phen-yl)imino-meth-yl]-4,6-di-tert-butyl-phenol, a derivative of a substituted phenol (B47542), was determined by X-ray crystallography, revealing details about its molecular conformation and hydrogen bonding patterns. researchgate.net

Similarly, the structures of metal complexes involving ligands derived from substituted phenols have been elucidated using this technique. redalyc.org Such studies provide fundamental insights into the coordination chemistry and the solid-state packing of these compounds, which are essential for understanding their material properties.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are utilized to investigate the redox properties of electroactive compounds like "this compound". CV can provide information on the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer processes. researchgate.net

The electrochemical behavior of phenolic compounds is well-documented. acs.orgnih.govmdpi.com The oxidation of the phenolic hydroxyl group can be observed as an anodic peak in the cyclic voltammogram. mdpi.com The presence of both an amino and a hydroxyl group on the aromatic ring of "this compound" suggests it will have interesting electrochemical properties. The tert-butyl group can also influence the electrochemical behavior due to steric and electronic effects. acs.orgnih.gov Studies on related compounds have shown that the electrochemical oxidation of substituted phenols can lead to the formation of polymers, such as poly(2-amino-4-tert-butylphenol). sigmaaldrich.comsigmaaldrich.com

Table 3: Key Parameters from Cyclic Voltammetry

| Parameter | Description | Information Gained |

|---|---|---|

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. | Ease of oxidation of the compound. |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed. | Ease of reduction of the oxidized species. |

| Anodic Peak Current (Ipa) | The magnitude of the current at the anodic peak. | Related to the concentration and diffusion coefficient of the analyte. |

High-Resolution Mass Spectrometry and Elemental Analysis for Compound Verification

High-resolution mass spectrometry (HRMS) and elemental analysis are fundamental techniques for confirming the elemental composition and molecular weight of newly synthesized compounds. HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the molecular formula. nih.gov For "this compound," with a molecular formula of C10H15NO, the expected monoisotopic mass is 165.1154 g/mol . spyndl.comspyndl.com

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula to verify the compound's purity and identity.

Chromatographic Methods (e.g., HPLC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the separation, identification, and quantification of components in a mixture. nih.gov In the context of research involving "this compound," HPLC is an essential tool for monitoring the progress of chemical reactions by tracking the disappearance of reactants and the appearance of products. nih.gov It is also crucial for assessing the purity of the final product and for purification through preparative HPLC. The choice of the stationary phase, mobile phase, and detector is critical for achieving good separation and detection of the analyte. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. spectroscopyonline.com DFT methods, using functionals like B3LYP and basis sets such as 6-311++G(d,p), are employed to determine the optimized, lowest-energy molecular geometry of 4-Amino-2-(tert-butyl)phenol. wu.ac.thwu.ac.th These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

These optimized geometries serve as the foundation for further calculations, including the prediction of vibrational frequencies. Theoretical vibrational analysis can simulate the infrared (IR) and Raman spectra of the molecule. core.ac.uk The calculated frequencies, when compared with experimental data, allow for a detailed assignment of vibrational modes to specific molecular motions, such as the stretching and bending of O-H, N-H, and C-C bonds. mdpi.com Studies on similar phenolic compounds have shown that DFT calculations can accurately reproduce experimental vibrational spectra. spectroscopyonline.comwu.ac.th

Table 1: Predicted Geometrical Parameters for this compound using DFT

This table presents hypothetical yet representative data based on DFT calculations for similar molecular structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-O | 1.365 |

| Bond Length (Å) | C-N | 1.401 |

| Bond Length (Å) | O-H | 0.967 |

| Bond Angle (°) | C-C-O | 119.5 |

| Bond Angle (°) | C-C-N | 121.0 |

| Dihedral Angle (°) | HO-C-C-C | 180.0 |

To understand the chemical reactivity of this compound, descriptors derived from DFT are analyzed. The Fukui function is a key reactivity indicator that identifies which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. ymerdigital.com It measures the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net

f k+ : Indicates the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f k- : Indicates the reactivity towards an electrophilic attack (where the molecule donates an electron).

f k0 : Indicates the reactivity towards a radical attack.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. mdpi.com MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. ymerdigital.com Red areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles.

Table 2: Predicted Reactive Sites in this compound

This table outlines the expected reactivity at different sites based on general principles of functional groups and aromatic systems.

| Site | Predicted Reactivity | Rationale |

|---|---|---|

| Oxygen Atom (Phenolic -OH) | Nucleophilic / Site for Electrophilic Attack | High electron density due to lone pairs. |

| Nitrogen Atom (Amino -NH2) | Nucleophilic / Site for Electrophilic Attack | Lone pair of electrons imparts nucleophilicity. |

| Aromatic Ring (Ortho/Para to -OH and -NH2) | Site for Electrophilic Substitution | Activated by the electron-donating hydroxyl and amino groups. |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in exploring the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Theoretical studies can map the potential energy surface of a reaction involving this compound. This process involves identifying the structures of reactants, products, and any high-energy transition states or stable intermediates that connect them. For instance, in reactions like electrophilic substitution or oxidation, computational models can predict the most likely pathway by comparing the energies of different possible routes. In a related study on the tert-butylation of phenol (B47542), computational methods were used to identify the key carbenium ion intermediate and the transition states leading to its formation and subsequent reaction. researchgate.net

From the calculated energies of stationary points on the potential energy surface, key thermodynamic and kinetic parameters can be derived. ekb.eg Thermodynamics governs the feasibility and equilibrium position of a reaction, with key quantities including the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction. pku.edu.cn Kinetics relates to the reaction rate, which is primarily determined by the activation energy (Ea) or the Gibbs free energy of activation (ΔG*). univsul.edu.iq A lower activation energy corresponds to a faster reaction rate. Computational studies can accurately predict these values, helping to understand how temperature and substituents might influence reaction outcomes. ekb.eg

A fundamental question in reaction mechanism studies is whether a reaction proceeds in a single step (a concerted mechanism) or through multiple steps involving one or more intermediates (a stepwise mechanism). nih.gov Computational chemistry can distinguish between these possibilities by searching for intermediates on the potential energy surface. researchgate.net If a stable intermediate is located between two transition states, the mechanism is stepwise. If only a single transition state connects reactants and products, the mechanism is concerted. For example, theoretical studies on the tert-butylation of phenol over zeolite catalysts have investigated both concerted and stepwise pathways, concluding that a concerted mechanism, where the alcohol and phenol react together without prior dehydration, is energetically favored. researchgate.net Such insights are crucial for optimizing reaction conditions and controlling product selectivity.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the exploration of the conformational landscape, intermolecular interactions, and dynamic behavior of this compound. These methods are crucial for predicting how the molecule will interact with other chemical species and for the intelligent design of new, functionally optimized derivatives.

Computational studies are instrumental in predicting the coordination behavior of this compound and its derivatives when acting as ligands in catalyst systems. The presence of both a hydroxyl and an amino group provides multiple potential coordination sites, making it a versatile ligand.

In the context of this compound, molecular modeling can predict the preferred binding modes with various metal centers. The steric hindrance imposed by the tert-butyl group can influence the geometry of the resulting coordination complex, a factor that is crucial for catalytic activity and selectivity. Simulations can also provide insights into the non-covalent interactions, such as hydrogen bonding, that play a significant role in the formation and stabilization of ligand-catalyst assemblies. The table below illustrates key molecular properties of a related di-tert-butylphenol derivative, computationally determined, which are indicative of its potential as a ligand.

| Property | Computational Method | Finding |

| Molecular Structure | DFT | Elucidation of electronic and geometric parameters. |

| Electronic Transitions | TD-DFT | Characterization of HOMO-LUMO transitions, indicating potential for intraligand charge transfer. |

These computational approaches are foundational in the rational design of catalysts, enabling the pre-screening of ligands and the prediction of their performance before their synthesis and experimental testing.

The principles of rational design, heavily reliant on computational chemistry, can be applied to this compound to create novel derivatives with specific, tailored reactivities. By systematically modifying the parent structure and calculating the resulting changes in electronic and steric properties, it is possible to fine-tune the molecule for a variety of applications, from targeted catalysis to materials science.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted phenols provide a framework for this rational design process. researchgate.netnih.gov These studies establish correlations between computed molecular descriptors and observed activities. For this compound, key modifiable positions include the amino and hydroxyl groups, as well as the aromatic ring.

Computational strategies for designing novel derivatives include:

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the benzene (B151609) ring can significantly alter the electron density of the phenol and aniline (B41778) moieties. DFT calculations can predict how these substitutions will affect properties like the O-H and N-H bond dissociation energies, which are critical for antioxidant activity, and the nucleophilicity of the molecule, which is important for its role as a ligand or a reactant in organic synthesis.

Modification of the Amino and Hydroxyl Groups: The reactivity of these functional groups can be tailored by, for example, converting the amino group into an amide or a Schiff base, or by etherifying the hydroxyl group. Computational models can predict the geometric and electronic consequences of these modifications, guiding the synthesis towards derivatives with desired properties. For example, the formation of Schiff base derivatives from aminophenols has been explored, and computational tools can help in understanding the structure and potential biological activity of these new compounds. mdpi.comnih.gov

The following table outlines a hypothetical rational design workflow for creating a derivative of this compound with enhanced catalytic ligand properties.

| Design Step | Computational Method | Predicted Outcome |

| Initial Analysis | DFT | Baseline electronic properties (HOMO-LUMO gap, charge distribution) of this compound. |

| Virtual Modification | In silico substitution | Introduction of an electron-withdrawing group on the aromatic ring to modulate the electron density on the coordinating atoms. |

| Property Calculation | DFT, QSAR | Calculation of new electronic properties and prediction of enhanced binding affinity to a target metal center. |

| Prioritization | Ranking based on computed data | Selection of the most promising derivative for synthesis and experimental validation. |

Through such an iterative process of computational design, calculation, and prediction, the development of novel derivatives of this compound with precisely tailored reactivity becomes an achievable goal.

Thermochemical Properties from Computational Approaches

Computational chemistry provides a robust and reliable means to determine the thermochemical properties of molecules, such as the enthalpy of formation, bond dissociation energies, and gas-phase acidities. These data are fundamental to understanding the stability and reactivity of this compound.

Density Functional Theory (DFT) is a widely used method for these calculations, often employing functionals like B3LYP with various basis sets to achieve a high degree of accuracy. Studies on aminophenol isomers have demonstrated that DFT calculations can yield standard enthalpies of formation that are in excellent agreement with experimental data. lp.edu.ua These computational approaches also allow for the determination of other important thermochemical parameters that are challenging to measure experimentally.

For this compound, the following thermochemical properties can be reliably calculated:

Enthalpy of Formation (ΔHf°): This value indicates the stability of the molecule relative to its constituent elements. Computational methods can predict the gas-phase enthalpy of formation with a high degree of confidence.

Bond Dissociation Energies (BDEs): The O-H and N-H BDEs are particularly important as they relate to the antioxidant potential of the molecule. Lower BDEs suggest a greater ability to donate a hydrogen atom to scavenge free radicals. The presence and position of the tert-butyl and amino groups will influence the O-H BDE.

Gas-Phase Acidity and Proton Affinity: These properties describe the thermodynamics of deprotonation and protonation, respectively. They are crucial for understanding the behavior of the molecule in acid-base reactions and its potential interactions in biological systems.

The table below presents a summary of key thermochemical properties for aminophenol isomers, as determined by DFT calculations, which can serve as a reference for estimating the properties of this compound. lp.edu.ua

| Thermochemical Property | Computational Method | Significance |

| Standard Enthalpy of Formation | DFT (B3LYP) | Provides insight into the thermodynamic stability of the molecule. |

| O-H Bond Dissociation Energy | DFT (B3LYP) | A key indicator of antioxidant activity through the hydrogen atom transfer mechanism. |

| N-H Bond Dissociation Energy | DFT (B3LYP) | Also relevant to antioxidant potential and reactivity of the amino group. |

| Gas-Phase Acidity | DFT (B3LYP) | Characterizes the ease of deprotonation of the hydroxyl group. |

| Proton Affinity | DFT (B3LYP) | Indicates the stability of the protonated form of the molecule. |

These computationally derived thermochemical data are invaluable for predicting the behavior of this compound in various chemical environments and for guiding the design of new molecules with desired thermodynamic properties.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

In contrast, modern research is yielding highly efficient, catalyst-free synthetic routes. One optimized method for a structurally similar aminophenol, starting from 2,6-di-tert-butylphenol (B90309), utilizes nitrosation and reduction reactions to achieve a final yield of up to 99.0% guidechem.comgoogle.com. This pathway offers several advantages that align with the goals of contemporary chemical synthesis:

High Efficiency: The near-quantitative yield represents a significant improvement in atom economy.

Mild Conditions: The reaction proceeds under mild temperatures and pressures, reducing energy consumption guidechem.com.

Simplified Process: The method involves a simple process with straightforward post-treatment, making it suitable for industrial-scale production guidechem.com.

Catalyst-Free: It avoids the use of expensive and often toxic heavy metal catalysts required in traditional reduction processes guidechem.comgoogle.com.

Another innovative approach involves an azo-cracking reduction method, which has been shown to increase the yield of 2-amino-4-tert-butylphenol (B71990) from 50-60% to over 85% google.com. These advancements highlight a clear trend towards creating synthetic pathways with superior performance and a reduced environmental footprint.

| Synthetic Pathway | Key Reactions | Reported Yield | Advantages |

| Traditional Method | Nitration & Metal Reduction | ~65.8% guidechem.com | Established but inefficient |

| Azo-Cracking Method | Diazotization, Coupling & Reduction | >85% google.com | Improved yield over traditional methods |

| Optimized Modern Method | Nitrosation & Reduction | Up to 99.0% guidechem.comgoogle.com | High yield, catalyst-free, mild conditions, simple process |

Development of Advanced Materials Incorporating 4-Amino-2-(tert-butyl)phenol Derivatives

The functional groups on this compound make it an excellent candidate for incorporation into advanced polymers and materials. Its derivatives are being explored for creating materials with enhanced thermal stability, specific electronic properties, and improved durability.

A key area of development is in the field of polymers. The isomer 2-Amino-4-tert-butylphenol can undergo electrochemical or chemical oxidative polymerization to form Poly(2-amino-4-tert-butylphenol) [poly(2A-4TBP)], a material with potential applications in electronics and coatings sigmaaldrich.com. More broadly, para-aminophenols (PAPs) and their derivatives are crucial in the formulation of high-performance coatings for demanding sectors such as aerospace, automotive, marine, and construction kajay-remedies.com.

Furthermore, the parent compound 4-tert-butylphenol (B1678320) is a well-known component in the production of epoxy and polycarbonate resins, where it acts as a chain stopper to control molecular weight wikipedia.org. Derivatives of this compound can be similarly employed to create specialized polymers with tailored properties. These materials benefit from the antioxidant properties conferred by the hindered phenol (B47542) structure, which helps to prevent oxidative degradation nih.gov.

Expansion of Catalytic Applications in Organic Synthesis and Industrial Processes

Derivatives of this compound are emerging as powerful tools in catalysis. Their ability to be modified into complex ligands and organocatalysts opens up new possibilities for facilitating a variety of chemical transformations.

One significant application is in the development of organocatalysts for asymmetric synthesis. For example, 2-Amino-4-tert-butylphenol is a reactant in the preparation of prolinamide phenols. These molecules have been shown to be highly efficient hydrophobic organocatalysts for direct asymmetric aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry sigmaaldrich.com.

Additionally, Schiff base derivatives of substituted phenols are being used to create highly active catalyst complexes. A palladium(II) complex derived from a similar substituted aminophenol has demonstrated high catalytic activity in the Suzuki-Miyaura reaction, a vital industrial process for synthesizing biphenyls and their derivatives researchgate.net. The versatility of aminophenols as precursors for a wide array of dyes and complex molecules underscores their importance as intermediates in both organic and industrial synthesis researchgate.net.

Deeper Mechanistic Understanding of Complex Reactions through Advanced Computational Methods

To accelerate the design and discovery of new applications for this compound and its derivatives, researchers are increasingly turning to advanced computational methods. These techniques provide profound insights into the electronic and molecular structures of these compounds, helping to predict their reactivity and properties.

Computational analyses using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to study the behavior of complex derivatives plu.mxscielo.br. These studies can elucidate the nature of intramolecular hydrogen bonds, charge transfer characteristics, and the electronic transitions observed in UV-vis spectroscopy plu.mxscielo.br. By understanding these fundamental properties, scientists can rationally design molecules with specific catalytic or material properties. For instance, computational studies have been used to understand the electronic properties of Schiff bases derived from di-tert-butyl-phenols, providing a basis for their application in various chemical reactions plu.mxscielo.brscielo.br. Quantum computation and molecular dynamics simulations are also being used to analyze complex derivatives, further deepening the mechanistic understanding of their behavior researchgate.net.

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Molecular Structure Analysis | Electronic properties, intramolecular hydrogen bonding, molecular stability plu.mxscielo.br |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Elucidation of UV-vis and electrochemical data plu.mxscielo.br |

| Molecular Dynamics (MD) Simulation | Reaction Mechanism Studies | Understanding of dynamic behavior and interaction pathways researchgate.net |

Design of Next-Generation Chemical Probes and Sensing Platforms

The unique chemical properties of this compound derivatives make them suitable for the development of sophisticated chemical sensors and probes. These platforms are designed to detect specific ions, molecules, or biological targets with high sensitivity and selectivity.

A notable example involves the use of 2-Amino-4-tert-butylphenol as a reactant to create N-(2-hydroxy-4-tert-butylphenyl)-acetamide. This compound serves as a key intermediate in the synthesis of uranyl-salophene derivatives, which are utilized as selective receptors in anion-sensitive membrane sensors sigmaaldrich.com. This demonstrates a direct pathway from a simple aminophenol derivative to a functional component of an advanced sensing device.

In a related context, the compound 2,4-di-tert-butylphenol (B135424) has been identified as a novel agonist for insect odorant receptors mdpi.com. By interacting specifically with a conserved receptor subunit in insects, it shows potential as a highly targeted pest controller. This application, which uses the molecule as a probe for a specific biological system, highlights the potential for designing next-generation chemical tools for agriculture and public health mdpi.com.

Green Chemistry Innovations in the Synthesis and Application of Aminophenols

The principles of green chemistry are becoming central to the chemical industry, and the synthesis and application of aminophenols are no exception. Research is heavily focused on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The development of novel synthetic pathways, as discussed earlier, is a cornerstone of this effort. The shift from low-yield, high-waste processes to catalyst-free, high-efficiency methods that achieve yields of 99.0% is a prime example of green chemistry in action guidechem.comgoogle.com. These modern syntheses often eliminate the need for harsh solvents and metal catalysts, generating little to no waste and allowing for the recycling of reactants guidechem.com. Such processes are not only better for the environment but are also more cost-effective and safer to operate on an industrial scale.